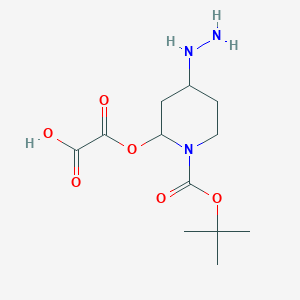

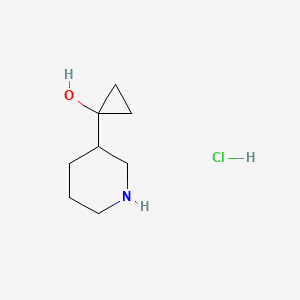

![molecular formula C16H11N5O2S B2844082 5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole CAS No. 4064-52-2](/img/structure/B2844082.png)

5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole” is a complex organic molecule that contains several functional groups and rings, including a methyl group, a nitrophenyl group, a sulfanyl group, a triazino ring, and an indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the nitrophenyl group could potentially introduce some degree of polarity to the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the nitro group in the nitrophenyl group could potentially undergo reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrophenyl group could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of 1,2,4‐Triazino[5,6‐b]indoles : Compounds in this class, including derivatives of 5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole, are synthesized via cyclization of isatin 3‐thiosemicarbazone followed by various condensation and displacement reactions. These compounds are further transformed into pyrazolo‐ and higher heterocyclic structures through reactions with different chemical agents, indicating their versatile reactivity and potential for creating complex chemical structures (Ram, 1980).

Regioselective Cyclization : Studies on the cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles have highlighted the influence of iodine and concentrated sulfuric acid in promoting regioselective cyclization, resulting in products with linear and angular structures. These findings are crucial for understanding the chemical behavior of these compounds and for designing synthesis pathways for specific derivatives (Vasˈkevich et al., 2011).

Halocyclization Reactions : The halocyclization of certain derivatives has been explored, providing insights into the formation of halo-methylated and other halogenated products. This research demonstrates the potential of these compounds for further chemical modifications and the synthesis of structurally diverse molecules (Rybakova et al., 2016).

Potential Applications

- Antibacterial Activity : The regioselective synthesis of 3-thioxo-8-nitro-1,2,4-triazino[5,6-b]indole derivatives has been investigated, revealing promising antibacterial properties for some of these compounds. This suggests potential applications in developing new antibacterial agents, highlighting the importance of structural modifications in enhancing biological activity (Bawazir & Alnajjar, 2020).

Mechanism of Action

Target of Action

The primary target of 5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron-dependent biochemical pathways in the body. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound exhibits significant antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It arrests the cell cycle at the G1 phase and induces significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of ferrous ions can abolish the cytotoxicity of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)24-11-8-6-10(7-9-11)21(22)23/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXABIDGAUCKXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

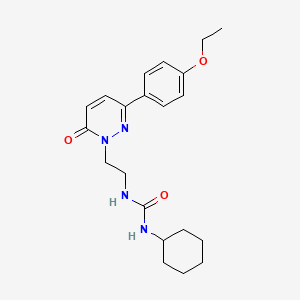

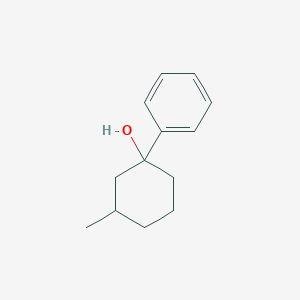

![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)

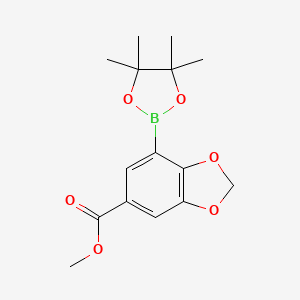

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)

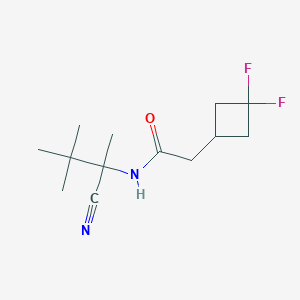

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)

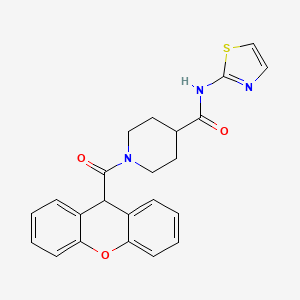

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)